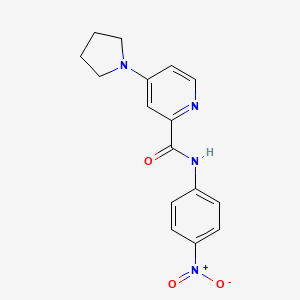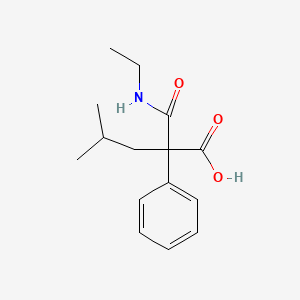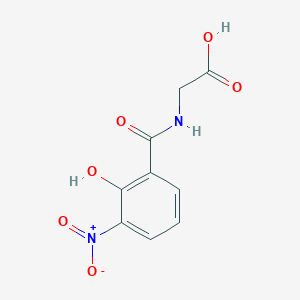
4-(1-Benzothien-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Benzothiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a benzaldehyde group attached to the benzothiophene moiety. It has a molecular formula of C15H10OS and a molecular weight of 238.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzothiophen-3-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted benzothiophenes with benzaldehyde derivatives. For instance, the aryne reaction with alkynyl sulfides is a notable approach. This method involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of 4-(1-benzothiophen-3-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Benzothiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of 4-(1-benzothiophen-3-yl)benzoic acid.
Reduction: Formation of 4-(1-benzothiophen-3-yl)benzyl alcohol.
Substitution: Formation of various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Benzothiophen-3-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific optoelectronic properties.
Wirkmechanismus
The mechanism of action of 4-(1-benzothiophen-3-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to modulate enzyme activities, such as protein kinases, and to interact with cellular signaling pathways . The specific molecular targets and pathways may vary depending on the application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-(1-Benzothiophen-3-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(1-Benzothiophen-5-yl)benzaldehyde: Similar structure but with the benzaldehyde group attached at a different position on the benzothiophene ring.
Thiophene derivatives: Compounds containing a thiophene ring with various substituents.
Benzothiophene derivatives: Compounds with different substituents on the benzothiophene ring, such as sertaconazole and raloxifene.
The uniqueness of 4-(1-benzothiophen-3-yl)benzaldehyde lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives.
Eigenschaften
Molekularformel |
C15H10OS |
|---|---|
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
4-(1-benzothiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C15H10OS/c16-9-11-5-7-12(8-6-11)14-10-17-15-4-2-1-3-13(14)15/h1-10H |
InChI-Schlüssel |
LOVKZCUQBPHIJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)


![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)



![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)




